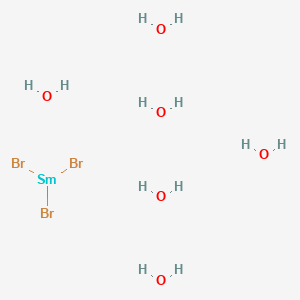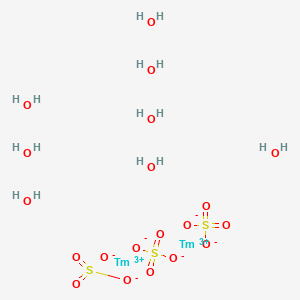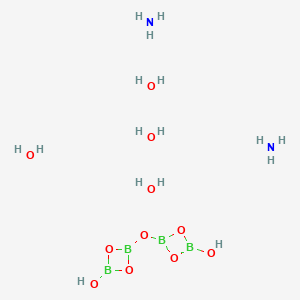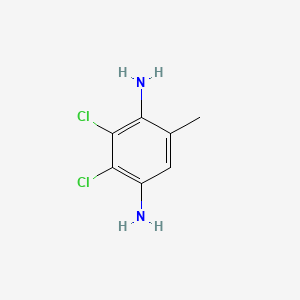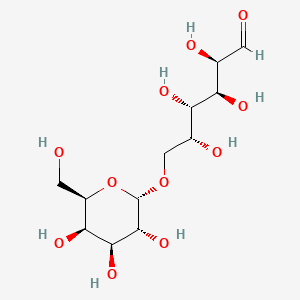
2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone” would likely consist of a central carbon atom double-bonded to an oxygen atom (forming a carbonyl group), and single-bonded to two phenyl rings. One of these rings would have a chlorine atom substituted at the 4-position, and the other would have a fluorine atom substituted at the 3-position .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone” are not available, similar compounds are often used in reactions such as Suzuki-Miyaura cross-coupling, and rhodium-catalyzed arylation .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone: can be used in asymmetric synthesis, which is crucial for producing chiral compounds with specific configurations. These chiral compounds are often used in pharmaceuticals to ensure the desired therapeutic effect. The compound can serve as a precursor in the synthesis of chiral α-aryl ketones, which are valuable intermediates in the production of various drugs .
Catalysis Research
In catalysis research, this compound can be involved in studies related to C(sp3)-H functionalization. This process is significant for modifying hydrocarbons and creating complex molecules with high precision. The compound’s structure could be used to explore new catalytic systems that enable selective acylation reactions under mild conditions .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVNNXCPNMBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716833 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone | |
CAS RN |
1183554-70-2 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


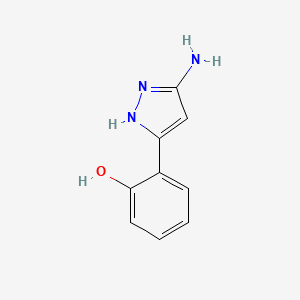
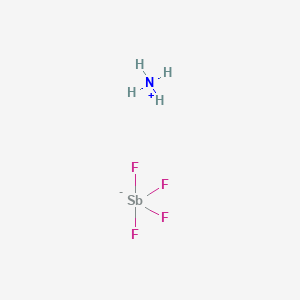

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)
![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)
